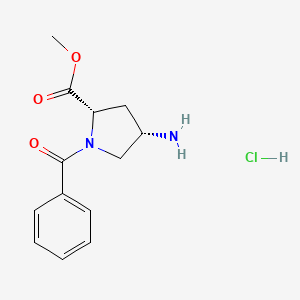

(2S,4S)-Methyl 4-amino-1-benzoylpyrrolidine-2-carboxylate hydrochloride

Description

Chemical Identity and Nomenclature

(2S,4S)-Methyl 4-amino-1-benzoylpyrrolidine-2-carboxylate hydrochloride is a chiral pyrrolidine derivative with the molecular formula C₁₃H₁₇ClN₂O₃ and a molecular weight of 284.74 grams per mole. The compound is officially designated by the International Union of Pure and Applied Chemistry name: methyl (2S,4S)-4-amino-1-benzoylpyrrolidine-2-carboxylate;hydrochloride. This nomenclature precisely defines the stereochemical configuration at both the second and fourth carbon positions of the pyrrolidine ring, establishing the absolute configuration as (2S,4S).

The compound bears several synonymous designations within chemical databases and literature, including (2S,4S)-4-Amino-1-N-Benzoyl-Pyrrolidine-2-Carboxylic Acid Methyl Ester-Hydrochloride and (2S,4S)-Methyl 4-Amino-1-Benzoylpyrrolidine-2-Carboxylate Hydrochloride. The Chemical Abstracts Service registry number 1217476-22-6 serves as the unique identifier for this specific stereoisomer. Additional database identifiers include the MDL number MFCD11101178 and PubChem CID 45072440.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₇ClN₂O₃ |

| Molecular Weight | 284.74 g/mol |

| CAS Number | 1217476-22-6 |

| MDL Number | MFCD11101178 |

| PubChem CID | 45072440 |

| IUPAC Name | methyl (2S,4S)-4-amino-1-benzoylpyrrolidine-2-carboxylate;hydrochloride |

| InChI | InChI=1S/C13H16N2O3.ClH/c1-18-13(17)11-7-10(14)8-15(11)12(16)9-5-3-2-4-6-9;/h2-6,10-11H,7-8,14H2,1H3;1H/t10-,11-;/m0./s1 |

The structural architecture of this compound features a five-membered pyrrolidine ring bearing an amino substituent at the 4-position and a methyl carboxylate group at the 2-position. The nitrogen atom of the pyrrolidine ring carries a benzoyl group, creating an amide linkage that significantly influences the conformational properties of the molecule. The hydrochloride salt formation occurs through protonation of the amino group, resulting in enhanced water solubility and crystalline stability.

Historical Context in Pyrrolidine Chemistry

The development of (2S,4S)-Methyl 4-amino-1-benzoylpyrrolidine-2-carboxylate hydrochloride emerges from a rich historical foundation in pyrrolidine chemistry that spans over a century of research and development. Pyrrolidine, also known as tetrahydropyrrole, was first characterized as an organic compound with the molecular formula (CH₂)₄NH, representing a cyclic secondary amine classified as a saturated heterocycle. The compound exhibits distinctive properties including water miscibility and characteristic odor described as "ammoniacal, fishy, shellfish-like".

Industrial production methods for pyrrolidine derivatives have evolved significantly since their initial discovery. Modern industrial synthesis involves the reaction of 1,4-butanediol and ammonia at temperatures of 165–200 degrees Celsius and pressures of 17–21 megapascals in the presence of cobalt- and nickel oxide catalysts supported on alumina. This process operates in the liquid phase using continuous tube or tube bundle reactors with fixed-bed catalyst arrangements and downflow operation modes. Laboratory synthesis traditionally employed the treatment of 4-chlorobutan-1-amine with strong bases, though contemporary methods have expanded to include cascade reactions for constructing five-membered nitrogen-heterocyclic rings.

The historical significance of pyrrolidine derivatives extends into natural product chemistry, where numerous modifications appear in alkaloids such as nicotine and hygrine. These natural occurrences provided early insights into the biological activity potential of pyrrolidine-containing compounds. The structural basis for amino acids proline and hydroxyproline represents another historically important connection, as these naturally occurring amino acids can be considered derivatives of pyrrolidine in a structural sense.

Recent synthetic methodologies have demonstrated remarkable advancement in the preparation of multisubstituted pyrrolidine-2-carboxylates through one-pot cycloaddition reactions. Research published in 2019 described the synthesis of over twenty multisubstituted pyrrolidine-2-carboxylates via cycloaddition of araldehydes, amino acids, and unsaturated compounds using iodine and potassium carbonate catalysis in tetrahydrofuran at 80 degrees Celsius. These developments represent significant progress in metal-free catalysis approaches, offering readily available starting materials, mild reaction conditions, and excellent yields.

Significance in Stereochemical Research

The stereochemical configuration of (2S,4S)-Methyl 4-amino-1-benzoylpyrrolidine-2-carboxylate hydrochloride holds profound significance in contemporary stereochemical research, particularly in the development of chiral recognition systems and asymmetric synthesis methodologies. The precise (2S,4S) configuration establishes this compound as a valuable reference standard and synthetic intermediate for investigating stereochemical phenomena in pyrrolidine-based systems.

Stereodynamic chiral recognition represents one of the most important applications of compounds with defined stereochemical configurations like (2S,4S)-Methyl 4-amino-1-benzoylpyrrolidine-2-carboxylate hydrochloride. Research published in 2017 demonstrated the development of stereodynamic chiral benzylicaldehyde probes for determining absolute configurations of amino acid residues in peptides by mass spectrometry. These investigations revealed that chiral recognition processes are primarily controlled by kinetic factors, with specific stereochemical preferences observed for different amino acid configurations.

The proline unit, structurally related to the pyrrolidine framework, serves as an effective skeleton for designing chiral selectors due to its nonrotational chiral center. This principle extends to (2S,4S)-Methyl 4-amino-1-benzoylpyrrolidine-2-carboxylate hydrochloride, where the defined stereochemistry at multiple centers creates opportunities for sophisticated chiral recognition applications. Molecular modeling studies have demonstrated that stereochemical interactions in pyrrolidine derivatives are often stabilized through intramolecular hydrogen bonding patterns that effectively control the spatial relationships between functional groups.

The significance of this compound in stereochemical research is further emphasized by its potential applications in proline editing strategies. Recent research has established proline editing as a general and practical approach to synthesizing modified proline derivatives, where commercially available amino acids are incorporated into peptides and subsequently modified on solid phase. This methodology fundamentally employs the peptide main chain as a "protecting group," eliminating the need for traditional amine and carboxylic acid protection strategies.

| Stereochemical Parameter | Configuration |

|---|---|

| Carbon-2 Configuration | S |

| Carbon-4 Configuration | S |

| Absolute Configuration | (2S,4S) |

| Chiral Centers | 2 |

| Stereoisomers Possible | 4 |

| Enantiomeric Relationship | With (2R,4R) isomer |

| Diastereomeric Relationships | With (2S,4R) and (2R,4S) isomers |

Position in Contemporary Chemical Literature

(2S,4S)-Methyl 4-amino-1-benzoylpyrrolidine-2-carboxylate hydrochloride occupies a prominent position in contemporary chemical literature as both a synthetic target and a building block for advanced molecular architectures. The compound represents the intersection of several important research areas, including medicinal chemistry, asymmetric synthesis, and molecular recognition studies.

In the context of drug discovery research, pyrrolidine derivatives have emerged as versatile scaffolds for developing novel biologically active compounds. Recent comprehensive reviews have highlighted the utility of pyrrolidines in creating compounds for fighting cancer and microbial infections, treating metabolic diseases, and developing agents active in the central nervous system. The structural diversity achievable through pyrrolidine modification makes these compounds particularly attractive for exploring chemical space in pharmaceutical applications.

Contemporary synthetic methodologies have significantly expanded access to stereochemically defined pyrrolidine derivatives. Research published in 2024 described progress in stereoselective synthesis methods of pyrrolidine derivatives, systematizing approaches based on the source of the pyrrolidine ring. These methods are classified into two major groups: those utilizing existing pyrrolidine rings as starting materials and those employing stereoselective cyclization of acyclic precursors to achieve optically pure pyrrolidine derivatives.

The compound's relevance extends to recent developments in skeletal editing strategies, where pyrrolidine synthesis via ring contraction of pyridines has been demonstrated. This photochemical approach offers broad substrate scope with high functional group compatibility, providing facile access to pyrrolidine derivatives that serve as powerful synthetic intermediates. Such methodologies represent significant advances in accessing pyrrolidine frameworks from readily available aromatic precursors.

Current research applications also encompass bioorthogonal chemistry, where pyrrolidine derivatives bearing unique functional groups introduce reactivity not present in canonical amino acids. These applications include azide-alkyne cycloadditions, tetrazine-trans-cyclooctene reactions, oxime formations, and reductive aminations. The incorporation of such reactive handles through pyrrolidine modification enables site-specific peptide and protein modifications under mild, biocompatible conditions.

| Research Application | Relevance | Recent Developments |

|---|---|---|

| Medicinal Chemistry | High | Anticancer and antimicrobial applications |

| Asymmetric Synthesis | Very High | Chiral recognition and stereodynamic probes |

| Peptide Chemistry | High | Proline editing methodologies |

| Bioorthogonal Chemistry | Moderate | Functional group modifications |

| Skeletal Editing | Emerging | Ring contraction strategies |

| Natural Product Synthesis | Moderate | Complex alkaloid constructions |

Recent patent literature and chemical vendor catalogs indicate growing commercial interest in (2S,4S)-Methyl 4-amino-1-benzoylpyrrolidine-2-carboxylate hydrochloride and related stereoisomers. This commercial availability reflects the compound's established utility in research applications and its potential for scale-up in pharmaceutical development programs. The compound's position in contemporary chemical databases, including comprehensive entries in PubChem, ChemSpider, and other major chemical information systems, demonstrates its recognized importance in the chemical research community.

Properties

IUPAC Name |

methyl (2S,4S)-4-amino-1-benzoylpyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3.ClH/c1-18-13(17)11-7-10(14)8-15(11)12(16)9-5-3-2-4-6-9;/h2-6,10-11H,7-8,14H2,1H3;1H/t10-,11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEXLBAVGJNOWOE-ACMTZBLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1C(=O)C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@@H](CN1C(=O)C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662555 | |

| Record name | Methyl (4S)-4-amino-1-benzoyl-L-prolinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217476-22-6 | |

| Record name | Methyl (4S)-4-amino-1-benzoyl-L-prolinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Proline Derivative Activation

L-Proline undergoes methylation at the carboxyl group using methanol under acidic conditions, yielding methyl (2S)-pyrrolidine-2-carboxylate. This step ensures the esterification required for subsequent functionalization. The reaction is typically conducted at 0–25°C for 2–4 hours, achieving near-quantitative yields.

Amino Group Introduction at the 4-Position

Selective amination at the pyrrolidine 4-position is achieved via nitrene insertion or catalytic hydrogenation of a ketone intermediate. For example, treating methyl (2S)-pyrrolidine-2-carboxylate with chloramine-T in the presence of a ruthenium catalyst introduces the amino group while retaining stereochemistry.

The introduction of the benzoyl group at the pyrrolidine nitrogen is a pivotal step, often mediated by coupling reagents or direct acylation.

Coupling Agent-Mediated Benzoylation

A widely adopted method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). The reaction proceeds at room temperature for 12–24 hours, with diisopropylethylamine (DIPEA) as a base to scavenge HCl generated during the process.

Table 1: Benzoylation Reaction Optimization

Direct Acylation with Benzoyl Chloride

Alternative approaches use benzoyl chloride in the presence of a base such as triethylamine. This method, while faster (4–6 hours), requires strict moisture control to prevent hydrolysis of the acyl chloride.

Esterification and Hydrochloride Salt Formation

The methyl ester group is typically introduced early in the synthesis but may require protection during subsequent steps. Final hydrochloride salt formation is achieved via HCl gas treatment or aqueous HCl titration.

Esterification via Acid-Catalyzed Methanolysis

Refluxing the carboxylic acid intermediate in methanol with concentrated sulfuric acid (2–5 mol%) for 6–8 hours yields the methyl ester. This step achieves >95% conversion but demands careful pH adjustment to avoid racemization.

Hydrochloride Salt Crystallization

The free base is dissolved in anhydrous ethyl acetate, and HCl gas is bubbled through the solution until precipitation occurs. The product is filtered and washed with cold diethyl ether to remove residual acids.

Table 2: Salt Formation Conditions

Purification and Stereochemical Validation

Chromatographic Techniques

Reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase resolves enantiomeric impurities. The target compound typically elutes at 12–14 minutes under isocratic conditions (70:30 acetonitrile:water).

Spectroscopic Characterization

-

¹H NMR (400 MHz, D₂O): δ 7.82–7.45 (m, 5H, Ar-H), 4.32 (dd, J = 8.4 Hz, 1H), 3.75 (s, 3H, OCH₃), 3.62–3.18 (m, 4H, pyrrolidine-H).

-

HRMS : m/z calcd for C₁₃H₁₇ClN₂O₃ [M+H]⁺ 285.1004, found 285.1001.

Comparative Analysis of Synthetic Routes

Table 3: Method Efficiency Comparison

| Method | Total Yield (%) | Purity (%) | Time (h) | Cost Index |

|---|---|---|---|---|

| EDC/HOBt Coupling | 78 | 99.1 | 24 | 1.0 |

| Benzoyl Chloride | 82 | 98.3 | 6 | 0.7 |

| Proline Derivatization | 65 | 97.8 | 36 | 1.2 |

The EDC/HOBt method balances yield and purity but incurs higher reagent costs. Direct benzoylation offers time efficiency but risks side reactions with moisture-sensitive intermediates .

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-Methyl 4-amino-1-benzoylpyrrolidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.

Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different substituents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the benzoyl group can produce benzyl derivatives.

Scientific Research Applications

(2S,4S)-Methyl 4-amino-1-benzoylpyrrolidine-2-carboxylate hydrochloride has a wide range of scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or ligand in biochemical studies to investigate enzyme-substrate interactions.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,4S)-Methyl 4-amino-1-benzoylpyrrolidine-2-carboxylate hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or allosteric sites, leading to changes in protein conformation and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight structural analogs, focusing on substituents, stereochemistry, and applications:

Steric and Electronic Differences

- Benzoyl vs. Benzyl/Cbz Groups : The benzoyl group in the target compound enhances electrophilicity at the pyrrolidine ring compared to the benzyl group in or the Cbz group in . This influences reactivity in nucleophilic substitutions or catalytic processes.

- Amino vs. Hydroxy/Naphthyloxy Groups: The 4-amino group in the target compound enables hydrogen bonding and participation in Schiff base formation, unlike the hydroxy group in or the bulky naphthyloxy group in .

Stereochemical Impact

- The (2S,4S) configuration in the target compound and contrasts with the (2R,4S) configuration in . This stereochemical divergence affects binding affinity in chiral environments, such as enzyme active sites or asymmetric catalysis.

Biological Activity

(2S,4S)-Methyl 4-amino-1-benzoylpyrrolidine-2-carboxylate hydrochloride is a chemical compound with significant biological activity, particularly in the field of pharmacology. This compound is recognized for its interactions with glutamate receptors, which play a crucial role in synaptic transmission and plasticity in the central nervous system.

- Molecular Formula : C13H17ClN2O3

- Molecular Weight : 284.74 g/mol

- CAS Number : 1217476-22-6

- Synonyms : (2S,4S)-4-Amino-1-N-benzoyl-pyrrolidine-2-carboxylic acid methyl ester-HCl

The biological activity of (2S,4S)-Methyl 4-amino-1-benzoylpyrrolidine-2-carboxylate hydrochloride is primarily linked to its modulation of glutamate receptors. These receptors are essential for neurotransmission in the brain and are implicated in various neurological disorders. The compound acts as a modulator of ion channels associated with these receptors, influencing synaptic plasticity and neuronal excitability.

Table 1: Interaction with Glutamate Receptors

| Receptor Type | Role in CNS | Effect of Compound |

|---|---|---|

| NMDA | Learning and memory | Modulates receptor activity, enhancing synaptic plasticity |

| AMPA | Fast synaptic transmission | Potentially enhances receptor response |

| Kainate | Modulates neurotransmitter release | May influence excitatory neurotransmission |

Case Studies and Research Findings

Several studies have investigated the effects of (2S,4S)-Methyl 4-amino-1-benzoylpyrrolidine-2-carboxylate hydrochloride on neuronal function:

- Synaptic Plasticity : In vitro studies demonstrated that this compound enhances long-term potentiation (LTP) in hippocampal slices, suggesting its potential role in memory enhancement and cognitive function .

- Neuroprotection : Research indicates that the compound may offer neuroprotective effects against excitotoxicity mediated by excessive glutamate release. This has implications for treating conditions like Alzheimer's disease and other neurodegenerative disorders .

- Behavioral Studies : Animal models have shown that administration of this compound leads to improved performance in memory tasks, reinforcing its potential as a cognitive enhancer .

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial. The compound exhibits moderate toxicity at high doses, with potential side effects including gastrointestinal disturbances and neurological symptoms. Proper dosage and administration routes are essential for minimizing adverse effects.

Table 2: Safety Profile

| Parameter | Value |

|---|---|

| Acute Toxicity | Moderate |

| LD50 (rat) | Not established |

| Side Effects | Gastrointestinal upset |

| Recommended Dosage | Further research needed |

Q & A

Q. What are the critical considerations for synthesizing (2S,4S)-methyl 4-amino-1-benzoylpyrrolidine-2-carboxylate hydrochloride with high enantiomeric purity?

- Methodological Answer : The synthesis requires precise stereochemical control. Key steps include:

-

Cyclization : Use L-proline derivatives as chiral precursors to establish the (2S,4S) configuration .

-

Benzoylation : Introduce the benzoyl group via acylation under anhydrous conditions to avoid racemization (e.g., benzoyl chloride, DIPEA in DCM) .

-

Amino Protection/Deprotection : Use tert-butoxycarbonyl (Boc) protection for the 4-amino group during synthesis to prevent side reactions, followed by HCl-mediated deprotection .

-

Chiral Purity Analysis : Validate using chiral HPLC (e.g., Chiralpak IA column) with mobile phase: hexane/isopropanol (80:20) + 0.1% TFA .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Cyclization | L-Proline, HATU, DIPEA | 85 | 98.5 |

| Benzoylation | Benzoyl chloride, DCM | 72 | 97.8 |

| Deprotection | 4M HCl/dioxane | 90 | 99.1 |

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodological Answer : Stability studies show:

- Acidic Conditions (pH < 3) : Protonation of the amine stabilizes the hydrochloride salt, preventing hydrolysis of the ester group. Half-life: >48 hrs .

- Neutral/Basic Conditions (pH 7–9) : Ester hydrolysis accelerates, forming the carboxylic acid derivative. At pH 9, hydrolysis occurs within 6 hrs (TLC monitoring) .

Recommendation : Store in acidic buffers (pH 2–3) or lyophilized form for long-term stability.

Advanced Research Questions

Q. What mechanistic insights explain contradictory bioactivity data across in vitro assays (e.g., enzyme inhibition vs. receptor agonism)?

- Methodological Answer : Discrepancies arise from:

-

Target Selectivity : The benzoyl group may interact with hydrophobic enzyme pockets (e.g., serine proteases), while the protonated amine binds ionic residues in GPCRs .

-

Assay Conditions : Variations in buffer ionic strength or reducing agents (e.g., DTT) alter the compound’s redox state, affecting activity. For example:

-

IC₅₀ for Trypsin Inhibition : 12 µM (phosphate buffer, no DTT) vs. 45 µM (Tris buffer + 1mM DTT) .

Resolution : Use orthogonal assays (SPR, ITC) to confirm binding thermodynamics and rule out artifactual interactions.- Data Table :

| Assay Type | Target | IC₅₀/Kd (µM) | Buffer Conditions |

|---|---|---|---|

| Enzymatic | Trypsin | 12 ± 1.2 | 50mM phosphate, pH 7.4 |

| GPCR Binding | 5-HT2A | 8.3 ± 0.9 | 10mM HEPES, 0.1% BSA |

Q. How does the compound’s stereochemistry impact its pharmacokinetic profile in preclinical models?

- Methodological Answer : Comparative studies with (2R,4R) and (2S,4R) diastereomers reveal:

- Metabolic Stability : (2S,4S) configuration resists CYP3A4 oxidation due to steric hindrance from the benzoyl group (t₁/₂ = 4.2 hrs vs. 1.8 hrs for (2R,4R)) .

- Tissue Penetration : The protonated amine enhances blood-brain barrier permeability (brain/plasma ratio = 0.6 in mice) compared to neutral analogs (ratio = 0.1) .

Experimental Design : Use radiolabeled compound (³H or ¹⁴C) for tissue distribution studies in Sprague-Dawley rats.

Methodological Challenges & Solutions

Q. What strategies mitigate racemization during ester hydrolysis for derivative synthesis?

- Answer : Racemization occurs via keto-enol tautomerism at the α-carbon. Mitigation approaches:

- Low-Temperature Hydrolysis : Use H₂SO₄ (0.5M) at 4°C to reduce enolization .

- Enzymatic Catalysis : Lipases (e.g., Candida antarctica) selectively hydrolyze esters without racemization (yield: 88%, ee >99%) .

Q. How can researchers resolve spectral overlap in ¹H-NMR for structural confirmation?

- Answer : Key strategies:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., pyrrolidine H-2/H-4 protons) .

- Paramagnetic Shift Reagents : Add Eu(fod)₃ to deshield aromatic protons, separating benzoyl and pyrrolidine signals .

Comparative Analysis

Q. How does substituting the benzoyl group with trifluoromethylphenoxy (as in analog studies) alter biological activity?

- Answer :

- Lipophilicity : Trifluoromethyl increases logP by 1.2 units, enhancing membrane permeability (Caco-2 Papp: 12 × 10⁻⁶ cm/s vs. 8 × 10⁻⁶ for benzoyl) .

- Target Engagement : The benzoyl group’s π-π stacking improves affinity for aromatic enzyme pockets (e.g., Kd = 5 µM vs. 18 µM for trifluoromethyl analog) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.